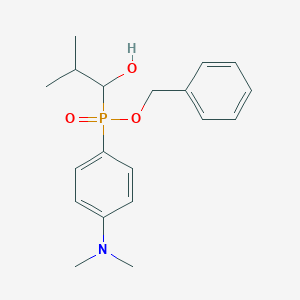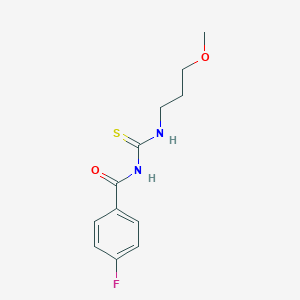
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate, also known as EFBMPTC, is a synthetic compound that has gained interest in the scientific community due to its potential use in the development of new drugs.
作用机制
Target of Action
The primary target of Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is mycolic acid synthesized by Pks 13 , which is identified as a perfect target . This compound has been found to exhibit good potency in inhibiting the growth of bacteria, including E. coli, P. aeruginosa, Salmonella, and S. aureus .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of mycolic acid by Pks 13 . The disruption of these pathways leads to the inhibition of bacterial growth .
Pharmacokinetics
These compounds have shown similar elimination half-life (t½) and clearance (Cl) values . More research is needed to determine the exact ADME properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, including E. coli, P. aeruginosa, Salmonella, and S. aureus . This is achieved through the disruption of mycolic acid synthesis, a crucial component of the bacterial cell wall .
实验室实验的优点和局限性
One advantage of Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is its relatively simple synthesis method, which makes it an attractive candidate for further research and development. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may hinder its development as a drug candidate.
未来方向
There are several potential future directions for research on Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate. One area of interest is the development of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of this compound as an anticancer agent, particularly in combination with other drugs. Additionally, further studies on the pharmacokinetics and pharmacodynamics of this compound are needed to fully understand its potential as a drug candidate.
In conclusion, this compound is a synthetic compound with potential use in the development of new drugs. Its anti-inflammatory and anticancer activity, low toxicity profile, and simple synthesis method make it an attractive candidate for further research and development. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics and to explore its potential as a drug candidate for various diseases.
合成方法
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction between 2-fluorobenzoyl chloride and 5-methyl-4-phenylthiophene-3-carboxylic acid in the presence of triethylamine. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to yield the final product.
科学研究应用
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate has been the subject of several scientific studies due to its potential use as a drug candidate. One study found that this compound exhibited potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another study showed that this compound had potent antitumor activity against several cancer cell lines, indicating its potential use as an anticancer agent.
生化分析
Biochemical Properties
It has been identified as a phosphodiesterase IV inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the regulation of cyclic nucleotide levels within cells .
Cellular Effects
Given its role as a phosphodiesterase IV inhibitor, it may influence cell function by modulating cyclic nucleotide levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a phosphodiesterase IV inhibitor, it may exert its effects at the molecular level by binding to and inhibiting the activity of phosphodiesterase IV, leading to increased levels of cyclic nucleotides within cells .
属性
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-9-5-4-6-10-14)13(2)27-20(18)23-19(24)15-11-7-8-12-16(15)22/h4-12H,3H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHBDLBFBBDISH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383379.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383385.png)
![methyl 2-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-2-(furan-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383387.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-methylnicotinonitrile](/img/structure/B383390.png)
![methyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-thiophen-2-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383391.png)

![Isopentyl 4-(dimethylamino)phenyl[hydroxy(3,4,5-trimethoxyphenyl)methyl]phosphinate](/img/structure/B383394.png)

![allyl 5-(4-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383396.png)
![1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383397.png)
![1-(Cyclohexylamino)-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383400.png)
![4-(4-Methyl-1-piperazinyl)-6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B383402.png)

